molecular formula C15H12O7 B1144240 タキシフォリン CAS No. 17654-26-1

タキシフォリン

カタログ番号 B1144240
CAS番号: 17654-26-1
分子量: 304.25
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taxifolin, also known as dihydroquercetin, is a flavonoid found in many plants, including the European larch tree. It has been used in traditional medicines for centuries and is now being studied for its potential health benefits. Taxifolin has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as being a potential treatment for diabetes, obesity, and cardiovascular disease. Taxifolin is also being studied for its potential to improve cognitive function and reduce the risk of Alzheimer’s disease.

科学的研究の応用

神経変性疾患

タキシフォリンは、アルツハイマー病(AD)や脳アミロイド血管症(CAA)などの神経変性疾患の治療に可能性を示しています。 アミロイドβ(Aβ)線維形成を阻害することが判明しており、これはこれらの疾患の病因に深く関与しています {svg_1}タキシフォリンは、CAAのモデルマウスにおいて、脳血流量を改善し、脳内のAβクリアランスを促進し、認知機能の低下を抑制することも示されています {svg_2}.

抗酸化活性

タキシフォリンは強力な抗酸化物質であり、優れた抗酸化活性を持っています {svg_3}その抗酸化能力は、一般的なフラボノイドよりも優れており {svg_4}、酸化ストレスの管理において貴重な化合物となっています {svg_5}.

抗炎症活性

タキシフォリンは、抗炎症作用を示すことが示されています {svg_6}これは、炎症関連疾患の管理に役立つ可能性があります {svg_7}.

抗菌活性

タキシフォリンは、抗菌活性を持つことが示されています {svg_8}、これは、細菌感染の管理における潜在的な用途を示唆しています {svg_9}.

心臓血管疾患

タキシフォリンは、心臓血管活性を持つことが判明しています {svg_10}、これは、心臓血管疾患の管理における可能性を示唆しています {svg_11}.

肝臓疾患

タキシフォリンは、肝保護作用を示すことが示されています {svg_12}、これは、肝臓疾患の管理における潜在的な用途を示唆しています {svg_13}.

抗がん活性

タキシフォリンは、抗がん活性を持つことが示されています {svg_14}様々なin vitroおよびin vivoモデルを用いた評価では、最も強力な薬理活性を持つことが判明しています {svg_15}.

代謝性疾患

最近の研究では、認知症のリスクの高い代謝性疾患の治療薬としての可能性を支持するタキシフォリンのいくつかの新しい側面が報告されています {svg_16}.

Safety and Hazards

Taxifolin is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It is also recommended to take precautionary measures against static discharge .

作用機序

Target of Action

Taxifolin, also known as dihydroquercetin, primarily targets oxidative stress pathways due to its potent antioxidant properties. It interacts with reactive oxygen species (ROS) and free radicals, neutralizing them to prevent cellular damage . Additionally, it has been shown to affect bacterial cell walls and membranes, making it effective against certain bacterial strains .

Mode of Action

Taxifolin exerts its effects by scavenging free radicals and ROS, thereby reducing oxidative stress. This interaction stabilizes cellular structures and prevents lipid peroxidation, protein denaturation, and DNA damage . In bacteria, taxifolin disrupts cell wall integrity and inhibits biofilm formation, leading to increased bacterial susceptibility .

Biochemical Pathways

Taxifolin influences several biochemical pathways, including:

Pharmacokinetics

Taxifolin’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties influence its bioavailability, with factors such as food intake and gut microbiota potentially affecting its absorption and metabolism.

Result of Action

At the molecular level, taxifolin reduces oxidative damage to lipids, proteins, and DNA. At the cellular level, it enhances cell survival, reduces inflammation, and inhibits microbial growth. These effects contribute to its therapeutic potential in conditions like cardiovascular diseases, neurodegenerative disorders, and infections .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence taxifolin’s stability and efficacy. For instance, its antioxidant activity may be enhanced in slightly acidic environments, while high temperatures could degrade its structure. Additionally, the presence of other antioxidants or pro-oxidants can modulate its effectiveness .

Taxifolin’s multifaceted mechanism of action and its interaction with various biochemical pathways underscore its potential as a therapeutic agent.

: DrugBank : Frontiers in Pharmacology : X-MOL : MDPI

生化学分析

Biochemical Properties

Taxifolin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the ovarian cancer cell growth in a dose-dependent manner . It acts as a potential chemopreventive agent by regulating genes via an ARE-dependent mechanism .

Cellular Effects

Taxifolin has significant effects on various types of cells and cellular processes. It has been found to induce cytotoxicity in colorectal cells in a dose-dependent and time-dependent manner . Administration of taxifolin to human colorectal cancer cells resulted in cell growth arrest and apoptosis . It also decreases the expression of β-catenin gene, AKT gene, and Survivin gene in both in vitro and in vivo settings .

Molecular Mechanism

Taxifolin exerts its effects at the molecular level through various mechanisms. It inhibits the ovarian cancer cell growth by regulating genes via an ARE-dependent mechanism . It also inhibits the activation of hepatic stellate cells and the production of extracellular matrix (ECM) by regulating PI3K/AKT/mTOR and TGF-β 1/Smads pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, taxifolin has shown to inhibit the formation of amyloid-β oligomers over time . It also significantly reduced levels of amyloid-β oligomers in vivo after treatment .

Dosage Effects in Animal Models

In animal models, the effects of taxifolin vary with different dosages. For instance, taxifolin has shown to have a significant protective effect on Fenton reagent-treated bone marrow-derived mesenchymal stem cells (bmMSCs) at doses ranging from 0.1 to 1 µg/ml . In another study, taxifolin was found to inhibit the increases in plasma and liver uric acid levels at a dose as low as 20 mg/kg/day .

Metabolic Pathways

Taxifolin is involved in various metabolic pathways. It has been found that more than 60 metabolites of taxifolin have the same five targets . These metabolites participate in eight metabolic pathways, including phenylalanine, tyrosine and tryptophan biosynthesis, and phenylalanine metabolism .

Transport and Distribution

Taxifolin is quickly absorbed and distributed within cells and tissues . It has been found that taxifolin and its metabolites could be quickly absorbed and distributed in the tissues, and relatively low concentrations were found in the heart and brain .

Subcellular Localization

It is known that taxifolin can act as an effective •OH-scavenger, protecting cells from •OH-induced damage . Its •OH-scavenging action consists of direct and indirect antioxidant effects .

特性

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480-18-2, 24198-97-8
Record name Taxifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24198-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Taxifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAXIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TAXIFOLIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does taxifolin exert its anti-inflammatory effects?

A1: Taxifolin has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 in various experimental models, including DSS-induced colitis [] and FCA-induced arthritis []. It also modulates the balance of T helper (Th)1/Th2 cells, further contributing to its anti-inflammatory activity [].

Q2: Can you elaborate on the role of taxifolin in modulating apoptosis?

A2: Taxifolin has demonstrated both pro-apoptotic and anti-apoptotic effects depending on the cell type and experimental context. For instance, taxifolin inhibited the growth of skin scar cell carcinoma cell lines by inducing apoptosis and cell cycle arrest []. It has also been shown to protect retinal pigment epithelial cells from oxidative stress-induced apoptosis [].

Q3: What is the significance of taxifolin's interaction with the PI3K/AKT/mTOR pathway?

A3: Taxifolin has been reported to inhibit the PI3K/AKT/mTOR pathway in various cancer cell lines, including skin scar cell carcinoma [] and liver cancer []. This pathway plays a crucial role in cell growth, proliferation, and survival, making it a relevant target for cancer therapy.

Q4: How does taxifolin interact with the NF-κB signaling pathway?

A4: Taxifolin exhibits anti-inflammatory effects partly by suppressing the activation of the NF-κB signaling pathway. Research shows taxifolin can reduce the expression of NF-κB p65 and IκBα in models like DSS-induced colitis [] and colistin-induced nephrotoxicity [].

Q5: How does taxifolin impact oxidative stress?

A5: Taxifolin demonstrates potent antioxidant activity. In mouse cochlear UB/OC-2 cells, taxifolin attenuated gentamicin-induced cell damage by decreasing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential []. It also increased the activity of antioxidant enzymes like superoxide dismutase (SOD) in the liver of mice fed a high-fat diet [].

Q6: What is the molecular formula and weight of taxifolin?

A6: Taxifolin has a molecular formula of C15H12O7 and a molecular weight of 304.25 g/mol.

Q7: Are there any spectroscopic techniques used to characterize taxifolin?

A7: Yes, various spectroscopic techniques, including 1H NMR spectroscopy, UV spectroscopy, and Fourier transform infrared spectroscopy, have been used to characterize taxifolin, especially in studies focusing on its different morphological forms [].

Q8: Are there specific challenges related to the material compatibility of taxifolin?

A8: While taxifolin generally exhibits good material compatibility, its stability and solubility in various formulations can be challenging and may require specific strategies for optimization.

Q9: Does taxifolin exhibit any catalytic properties?

A9: There is limited information available regarding the catalytic properties of taxifolin in scientific literature. Most research focuses on its biological activities and potential therapeutic applications.

Q10: Have computational approaches been used to study taxifolin?

A10: Yes, computational chemistry methods like molecular docking have been employed to evaluate the binding interactions of taxifolin with various targets, such as acetylcholinesterase for potential application in Alzheimer’s disease management [].

Q11: Is there a known structure-activity relationship for taxifolin and its derivatives?

A11: Studies exploring the metabolic fate of taxifolin in rats have identified over 191 metabolites, including 154 new metabolites []. This comprehensive analysis provides valuable insights into the structure-activity relationship of taxifolin and its derivatives.

Q12: What are some strategies for improving taxifolin's stability and bioavailability?

A12: Researchers have investigated various formulation strategies to improve taxifolin's bioavailability. One approach involves the development of taxifolin nanodispersions. Studies have shown that taxifolin nanodispersions exhibit improved bioavailability compared to the free drug [].

Q13: What is known about the pharmacokinetics of taxifolin?

A13: Research has provided insights into the pharmacokinetic properties of taxifolin. Studies in rats have shown that taxifolin is absorbed into the bloodstream after oral administration []. Interestingly, the pharmacokinetic parameters of taxifolin appear to be altered in liver fibrosis, indicating a potential need for dose adjustments in patients with liver disease [].

Q14: Has taxifolin been tested in any clinical trials?

A14: While preclinical studies have shown promising results, clinical trials are needed to confirm the efficacy and safety of taxifolin for specific therapeutic applications in humans.

Q15: Are there any animal models used to study the effects of taxifolin?

A15: Yes, various animal models have been employed to investigate the effects of taxifolin. For instance, a study in mice explored the protective effects of taxifolin on DSS-induced colitis, demonstrating its potential in inflammatory bowel disease []. Another study utilized a mouse model to investigate the anti-obesity effects of taxifolin [].

Q16: Is there any evidence of resistance development with taxifolin?

A16: Currently, there is limited information available regarding resistance development with taxifolin. Further research is needed to explore the possibility of resistance mechanisms, particularly in the context of long-term use.

Q17: Are there any specific drug delivery strategies being explored for taxifolin?

A17: The development of taxifolin nanodispersions, as previously mentioned, is one strategy to enhance its delivery and bioavailability [].

Q18: Are there specific biomarkers associated with taxifolin's effects?

A18: Research has identified potential gene expression biomarkers associated with taxifolin's effects. A study using RNA sequencing of breast cancer tumors in mice identified 36 differentially expressed genes upregulated by taxifolin, suggesting potential biomarkers for its anti-tumor activity [].

Q19: What analytical techniques are commonly used to study taxifolin?

A19: Several analytical techniques are employed to study taxifolin. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is widely used for the quantification of taxifolin in biological samples [, ].

Q20: What factors influence the dissolution and solubility of taxifolin?

A20: The dissolution and solubility of taxifolin can be influenced by several factors, including pH, temperature, and the presence of excipients.

Q21: How is the validation of analytical methods for taxifolin analysis ensured?

A21: Analytical methods used for taxifolin analysis are validated following established guidelines. Parameters like accuracy, precision, specificity, linearity, range, and robustness are assessed to ensure the reliability and reproducibility of the methods.

Q22: What quality control measures are crucial for taxifolin production?

A22: Stringent quality control measures are essential for taxifolin production to ensure its purity, potency, and safety. This includes sourcing high-quality raw materials, implementing standardized manufacturing processes, and conducting thorough testing at various stages of production.

Q23: Does taxifolin elicit any immunological responses?

A23: Current research primarily focuses on taxifolin's antioxidant and anti-inflammatory properties. More studies are needed to evaluate its immunogenicity and potential to induce immune responses.

Q24: Are there known interactions between taxifolin and drug transporters?

A24: Research on taxifolin's interactions with drug transporters is limited. Future investigations may shed light on the role of transporters in its absorption, distribution, and elimination.

Q25: Does taxifolin affect drug-metabolizing enzymes?

A25: Limited information is available on taxifolin's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to assess potential drug interactions.

Q26: What is known about the biocompatibility of taxifolin?

A26: Taxifolin is generally considered biocompatible. For example, it has shown protective effects on dental pulp stem cells under hypoxia and inflammatory conditions, suggesting potential applications in regenerative dentistry [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。